molecular formula C17H20N4O B7348910 [(2R,4S)-2,4-dicyclopropylpyrrolidin-1-yl]-imidazo[1,2-b]pyridazin-3-ylmethanone

[(2R,4S)-2,4-dicyclopropylpyrrolidin-1-yl]-imidazo[1,2-b]pyridazin-3-ylmethanone

Cat. No. B7348910
M. Wt: 296.37 g/mol
InChI Key: RNXPVHVTAQDWFH-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,4S)-2,4-dicyclopropylpyrrolidin-1-yl]-imidazo[1,2-b]pyridazin-3-ylmethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of [(2R,4S)-2,4-dicyclopropylpyrrolidin-1-yl]-imidazo[1,2-b]pyridazin-3-ylmethanone is not fully understood. However, it has been hypothesized that the compound may act by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the expression of various genes and proteins involved in inflammation, cancer, and viral replication. The compound has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication.

Advantages and Limitations for Lab Experiments

[(2R,4S)-2,4-dicyclopropylpyrrolidin-1-yl]-imidazo[1,2-b]pyridazin-3-ylmethanone has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. However, the compound has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on [(2R,4S)-2,4-dicyclopropylpyrrolidin-1-yl]-imidazo[1,2-b]pyridazin-3-ylmethanone. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases. Another direction is to study its mechanism of action in more detail. Additionally, research could be conducted to improve the compound's solubility and reduce its potential toxicity.

Synthesis Methods

The synthesis of [(2R,4S)-2,4-dicyclopropylpyrrolidin-1-yl]-imidazo[1,2-b]pyridazin-3-ylmethanone involves the reaction of imidazo[1,2-b]pyridazine-3-carboxylic acid with (1S,2S)-(-)-trans-1,2-diaminocyclohexane and 1,3-dicyclopropylurea in the presence of a coupling reagent. The resulting product is then treated with methanesulfonyl chloride to yield the final compound.

Scientific Research Applications

[(2R,4S)-2,4-dicyclopropylpyrrolidin-1-yl]-imidazo[1,2-b]pyridazin-3-ylmethanone has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential use as a neuroprotective agent and in the treatment of neurodegenerative diseases.

properties

IUPAC Name

[(2R,4S)-2,4-dicyclopropylpyrrolidin-1-yl]-imidazo[1,2-b]pyridazin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(15-9-18-16-2-1-7-19-21(15)16)20-10-13(11-3-4-11)8-14(20)12-5-6-12/h1-2,7,9,11-14H,3-6,8,10H2/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXPVHVTAQDWFH-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(N(C2)C(=O)C3=CN=C4N3N=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H]2C[C@@H](N(C2)C(=O)C3=CN=C4N3N=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.